H-Lys-glu-gly-OH

Description

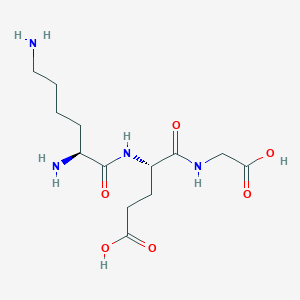

Structure

3D Structure

Properties

IUPAC Name |

(4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O6/c14-6-2-1-3-8(15)12(22)17-9(4-5-10(18)19)13(23)16-7-11(20)21/h8-9H,1-7,14-15H2,(H,16,23)(H,17,22)(H,18,19)(H,20,21)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMWRRQAKQXDED-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of H-Lys-Glu-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide H-Lys-Glu-Gly-OH, composed of L-lysine, L-glutamic acid, and glycine, is a molecule of interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, including its chemical structure, isoelectric point, and solubility. Furthermore, this document delves into its potential biological activities, with a focus on its role as a ligand for integrin receptors. Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are provided to facilitate further research and development.

Physicochemical Properties

The basic properties of this compound are determined by the characteristics of its constituent amino acids: the basic nature of lysine, the acidic nature of glutamic acid, and the neutral, achiral nature of glycine.

Chemical Structure and General Properties

The chemical structure of this compound is presented below:

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4S)-4-amino-5-(((S)-1-amino-5-((2-aminoacetyl)amino)-1-oxopentan-2-yl)amino)-5-oxopentanoic acid | PubChem |

| Molecular Formula | C13H24N4O6 | --INVALID-LINK-- |

| Molecular Weight | 332.35 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C(CCN)C--INVALID-LINK--O)C(=O)NCC(=O)O">C@@HN | PubChem |

| CAS Number | 88096-12-2 | GlpBio |

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. Due to the presence of a basic amino acid (Lysine) and an acidic amino acid (Glutamic acid), the pI of this compound is influenced by the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the side chains of lysine and glutamic acid.

Based on computational models, the theoretical isoelectric point of this compound has been calculated.

Table 2: Calculated Isoelectric Point of this compound

| Parameter | Value | Tool/Method |

| Theoretical Isoelectric Point (pI) | 6.98 | PepCalc |

Note: This is a theoretical value and experimental validation is recommended.

Solubility

The solubility of peptides is largely dependent on their amino acid composition and sequence. This compound contains both hydrophilic (Lys, Glu) and small, neutral (Gly) amino acids, suggesting it is likely to be soluble in aqueous solutions.

General Solubility Guidelines:

-

Aqueous Solutions: Peptides containing fewer than five amino acids are generally soluble in water.[1] Given its composition, this compound is expected to be soluble in water and aqueous buffers.

-

Acidic and Basic Conditions: The presence of both acidic (Glu) and basic (Lys) residues suggests that solubility can be influenced by pH. In cases of poor solubility in neutral water, adjusting the pH may improve dissolution. For peptides with a net positive charge (at acidic pH), using a dilute acidic solution can aid solubility. Conversely, for peptides with a net negative charge (at basic pH), a dilute basic solution may be beneficial.[2]

-

Organic Solvents: For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile are often used for initial dissolution.[1] While this compound is not predominantly hydrophobic, these solvents could be considered if aqueous solubility is limited for specific applications.

Biological Activity: Integrin Binding

The tripeptide motif Lys-Glu-Gly (KGE) within this compound is recognized as a potential binding sequence for integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[3] This interaction is analogous to the well-characterized Arg-Gly-Asp (RGD) motif, which is a common recognition sequence for many integrins.[4]

Potential Signaling Pathway

Integrin-ligand binding can trigger a cascade of intracellular signaling events that regulate various cellular processes, including cell survival, proliferation, differentiation, and migration. The binding of this compound to integrins may initiate a similar signaling cascade.

References

- 1. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 3. glpbio.com [glpbio.com]

- 4. What ligands bind to integrin? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

An In-depth Technical Guide to Characterizing the Putative KEG Peptide Sequence

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Lys-Glu-Gly (KEG) is not a well-documented, functionally characterized peptide in current scientific literature. This technical guide, therefore, serves as a comprehensive roadmap for the elucidation of the function, binding partners, and potential signaling pathways of a novel tripeptide such as KEG. The methodologies outlined herein provide a robust framework for researchers to systematically investigate the biological significance of this and other uncharacterized short peptide sequences.

Introduction

Short peptides, typically comprising 2-50 amino acids, are crucial signaling molecules in a vast array of physiological processes. They can act as hormones, neurotransmitters, and modulators of protein-protein interactions. The specific sequence of amino acids dictates the peptide's structure and, consequently, its biological function. The KEG peptide, composed of Lysine (a positively charged amino acid), Glutamic acid (a negatively charged amino acid), and Glycine (the simplest amino acid), possesses a unique charge distribution and flexibility that could mediate specific biological interactions.[1][2][3] This document outlines the necessary experimental steps to take the KEG peptide from an unknown sequence to a characterized bioactive molecule.

Hypothetical Functions and Research Directions

Given the physicochemical properties of its constituent amino acids, the KEG peptide could potentially be involved in:

-

Cellular Signaling: The charged residues could facilitate interactions with cell surface receptors or intracellular signaling proteins.[4][5]

-

Enzyme Inhibition: The peptide might fit into the active site of an enzyme, particularly proteases, modulating its activity.[6]

-

Protein-Protein Interaction Modulation: KEG could bind at the interface of a protein complex, either stabilizing or disrupting the interaction.[7][8]

Experimental Protocols

A systematic investigation of the KEG peptide requires a multi-faceted approach, beginning with its synthesis and progressing through functional and mechanistic studies.

Peptide Synthesis and Purification

Objective: To obtain a highly pure sample of the KEG tripeptide for use in subsequent biological assays.

Methodology: Solid-Phase Peptide Synthesis (SPPS) [9][10][11][12][13]

-

Resin Preparation: A suitable solid support, such as Rink Amide resin for a C-terminally amidated peptide or Wang resin for a C-terminally carboxylated peptide, is swelled in a non-polar solvent like dichloromethane (DCM).[10][12]

-

First Amino Acid Coupling: The C-terminal amino acid (Glycine) with its N-terminus protected by an Fmoc group (Fmoc-Gly-OH) is coupled to the resin. This is typically achieved using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA in a solvent like DMF.[9][10]

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound glycine using a solution of 20% piperidine in DMF, exposing the free amine for the next coupling step.[9][11]

-

Subsequent Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Glu-OH) is then coupled to the free amine of the preceding amino acid using the same coupling reagents. This cycle of deprotection and coupling is repeated for the final amino acid (Fmoc-Lys-OH).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.[10][12]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][11]

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[9]

In Vitro Binding Assays

Objective: To identify binding partners of the KEG peptide and quantify the binding affinity.

Methodology: Surface Plasmon Resonance (SPR) [14]

-

Ligand Immobilization: A putative binding partner (e.g., a purified receptor or protein) is immobilized on the surface of an SPR sensor chip.

-

Analyte Injection: The KEG peptide (analyte) is flowed over the sensor surface at various concentrations.

-

Binding Measurement: The binding of the peptide to the immobilized ligand is detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).

-

Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data.

-

Affinity Determination: The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

Alternative Methodologies:

-

Bio-Layer Interferometry (BLI): Similar to SPR, BLI measures the interference pattern of white light reflected from the sensor tip to monitor binding events in real-time.[14]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.[15]

-

Fluorescence Polarization (FP): This method is suitable for studying the interaction of a small fluorescently labeled peptide with a larger unlabeled protein.[15]

Cellular Functional Assays

Objective: To determine the effect of the KEG peptide on cellular processes.

Methodology: Cell Proliferation Assay (MTT Assay)

-

Cell Culture: A relevant cell line is cultured in appropriate media.

-

Peptide Treatment: Cells are treated with varying concentrations of the KEG peptide.

-

MTT Incubation: After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.

-

Formazan Solubilization: Viable cells reduce the MTT to formazan, which is then solubilized.

-

Absorbance Measurement: The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.

Other Relevant Cellular Assays:

-

Apoptosis Assays: (e.g., Annexin V/PI staining) to determine if the peptide induces programmed cell death.

-

Cell Migration Assays: (e.g., wound healing or transwell assays) to assess the effect on cell motility.

-

Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.[4]

Quantitative Data Summary

As the KEG peptide is uncharacterized, no quantitative data currently exists. The following tables are templates for presenting data that would be generated from the aforementioned experimental protocols.

Table 1: Binding Kinetics of KEG Peptide with Putative Partner Protein X (SPR Data)

| KEG Concentration (µM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (µM) |

| 0.1 | Experimental Value | Experimental Value | Calculated Value |

| 1 | Experimental Value | Experimental Value | Calculated Value |

| 10 | Experimental Value | Experimental Value | Calculated Value |

| 100 | Experimental Value | Experimental Value | Calculated Value |

Table 2: Effect of KEG Peptide on Cell Viability (MTT Assay)

| KEG Concentration (µM) | % Cell Viability (Relative to Control) | IC50 (µM) |

| 0 | 100 | \multirow{5}{*}{Calculated Value} |

| 1 | Experimental Value | |

| 10 | Experimental Value | |

| 50 | Experimental Value | |

| 100 | Experimental Value |

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to the characterization of the KEG peptide.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Essential Amino Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ifeet.org [ifeet.org]

- 4. Intracellular Peptides as Natural Regulators of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms. | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. rsc.org [rsc.org]

- 10. biomatik.com [biomatik.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. researchgate.net [researchgate.net]

- 13. bachem.com [bachem.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of H-Lys-Glu-Gly-OH

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of the tetrapeptide H-Lys-Glu-Gly-OH (KEGG). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the physicochemical characteristics and structural biology of short peptides. This document details the peptide's molecular makeup, physicochemical properties, and the experimental and computational methodologies used to characterize its structure and conformation.

Molecular Structure

The fundamental identity of this compound is defined by its amino acid sequence and chemical composition. This tetrapeptide consists of four amino acid residues linked by peptide bonds in the following order: L-Lysine, L-Glutamic acid, and Glycine. The "H-" at the N-terminus indicates a free amino group on the lysine residue, and the "-OH" at the C-terminus signifies a free carboxyl group on the glycine residue.

The chemical structure of this compound is depicted below, illustrating the connectivity of the amino acid residues and the peptide bonds.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| Amino Acid Sequence | Lys-Glu-Gly |

| One-Letter Code | KEG |

| Molecular Formula | C₁₃H₂₄N₄O₆ |

| Molecular Weight | 332.35 g/mol |

| Canonical SMILES | C(CCN)C--INVALID-LINK--O)C(=O)NCC(=O)O">C@@HN |

| InChI Key | GCMWRRQAKQXDED-IUCAKERBSA-N |

| PubChem CID | 7408130 |

Physicochemical Properties

The physicochemical properties of this compound, such as its charge state at different pH values, are crucial for its behavior in biological systems. These properties are determined by the ionizable groups of its constituent amino acids: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the side chains of lysine and glutamic acid.

The charge state of the peptide at various pH levels is illustrated below.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Isoelectric Point (pI) | ~4.3 | Estimated based on the pKa values of the ionizable groups. |

| pKa (α-NH₃⁺, Lys) | ~9.0 | Typical value for the N-terminal amino group of lysine. |

| pKa (side chain-NH₃⁺, Lys) | ~10.5 | Typical value for the side chain amino group of lysine. |

| pKa (α-COOH, Gly) | ~2.3 | Typical value for the C-terminal carboxyl group of glycine. |

| pKa (side chain-COOH, Glu) | ~4.3 | Typical value for the side chain carboxyl group of glutamic acid. |

| Solubility | High in aqueous solutions | The presence of charged residues (Lys and Glu) enhances water solubility. |

| XLogP3-AA | -6.9 | Indicates high hydrophilicity.[1] |

Conformational Analysis

The three-dimensional conformation of this compound is flexible and can adopt various structures in solution. The conformational landscape of a peptide is determined by the rotational freedom around the single bonds of the peptide backbone (phi, ψ angles) and the side chains (chi angles). Due to its short length and the presence of a flexible glycine residue, this compound is not expected to form stable secondary structures like α-helices or β-sheets in isolation. Instead, it likely exists as an ensemble of rapidly interconverting random coil conformations.

Computational methods such as molecular dynamics (MD) simulations can be employed to explore the potential conformational space of this tetrapeptide.

The workflow for a typical conformational analysis is outlined below.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of H-Lys-Glu-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of the tripeptide H-Lys-Glu-Gly-OH (Lys-Glu-Gly). Understanding these characteristics is fundamental for its application in research, diagnostics, and therapeutic development, influencing everything from formulation and stability to biological activity and analytical detection.

Core Physicochemical Properties

The fundamental properties of this compound are dictated by its constituent amino acids: Lysine (a basic amino acid), Glutamic Acid (an acidic amino acid), and Glycine (the simplest amino acid). These properties are summarized below.

General Properties

Quantitative data for the tripeptide are presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄N₄O₆ | PubChem CID 7408130[1] |

| Molecular Weight | 332.35 g/mol | PubChem CID 7408130[1] |

| Amino Acid Sequence | L-Lysyl-L-α-Glutamyl-Glycine | PubChem CID 7408130[1] |

| One-Letter Code | KEG | PubChem CID 7408130[1] |

Acid-Base Properties

The acid-base behavior of this compound is crucial for its solubility, charge, and interaction with other molecules. The peptide possesses four ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, the ε-amino group of the Lysine side chain, and the γ-carboxyl group of the Glutamic Acid side chain. The estimated pKa values for these groups and the resulting isoelectric point (pI) are detailed in Table 2. The pI is the pH at which the peptide carries no net electrical charge.[2][3]

| Ionizable Group | Estimated pKa |

| α-carboxyl (C-terminus, Gly) | ~3.2 |

| γ-carboxyl (Glu side chain) | ~4.25[4] |

| α-amino (N-terminus, Lys) | ~9.0 |

| ε-amino (Lys side chain) | ~10.53[4] |

| Isoelectric Point (pI) | ~6.63 (Calculated) |

Note: pKa values in a peptide can vary slightly from those of free amino acids due to the influence of the local chemical environment.[5][6][7] The pI is calculated as the average of the pKa values that flank the neutral, zwitterionic form (pKa of Glu side chain and pKa of the N-terminus).

The diagram below illustrates the relationship between pH, pKa values, and the net charge of the tripeptide.

Solubility

The solubility of a peptide is heavily influenced by its amino acid composition and the pH of the solvent.

-

General Solubility : this compound is expected to be highly soluble in aqueous solutions. The presence of two charged hydrophilic residues (the basic Lysine and the acidic Glutamic Acid) at physiological pH enhances its interaction with water.

-

pH-Dependent Solubility : Peptide solubility is generally at its minimum at its isoelectric point (pI), where the absence of a net charge can promote aggregation and precipitation.[3] Therefore, this compound will be least soluble around pH 6.6. To improve solubility, the pH of the solution should be adjusted to be at least one unit away from the pI.

-

Solubilization Strategy : For difficult-to-dissolve batches, a recommended starting point is to dissolve the peptide in a small amount of a solvent compatible with the experiment, such as distilled water. If solubility issues persist, adding a small amount of dilute acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides) can help. Given its near-neutral pI, adjusting the pH to <5.5 or >7.5 should significantly enhance solubility.

Stability

Peptide stability is a critical parameter, especially for therapeutic applications, as degradation can lead to loss of biological activity.[8][9] Key factors affecting the stability of this compound include:

-

Chemical Stability : Peptides can undergo hydrolysis at peptide bonds, particularly at extreme pH values. The side chains of Lysine and Glutamic Acid are generally stable under typical experimental conditions.

-

Enzymatic Stability : In biological matrices like serum or plasma, peptides are susceptible to degradation by proteases and peptidases.[10] A short half-life is a major challenge in the development of peptide-based therapeutics.[8][9]

-

Storage : For long-term stability, lyophilized peptides should be stored at -20°C or lower. Once reconstituted in solution, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

This section details standardized methodologies for determining the key physicochemical parameters discussed above.

Determination of Isoelectric Point (pI) by Potentiometric Titration

Potentiometric titration is a high-precision method for determining the pI and pKa values of peptides.[2][11]

-

Sample Preparation : Accurately weigh 2-3 mg of the lyophilized this compound peptide.

-

Dissolution : Dissolve the sample in a defined volume of deionized water or a low-ionic-strength electrolyte solution (e.g., 10 mM KCl) at a low pH (e.g., pH 2-3) to ensure all ionizable groups are fully protonated.

-

Titration : Place the sample in a temperature-controlled vessel and titrate with a standardized strong base (e.g., 0.1 M KOH or NaOH). Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis : Plot the pH versus the volume of titrant added to generate a titration curve.

-

pKa Determination : The pKa values correspond to the midpoint of the buffer regions (the flattest parts of the curve). Specialized software can analyze the data using mass and charge balance equations to precisely determine the pKa values.[2]

-

pI Determination : From the determined pKa values, generate an ionization curve showing the mean molecular charge versus pH. The isoelectric point (pI) is the pH at which the net molecular charge is zero.[2]

Assessment of Peptide Stability in Human Plasma

This protocol provides a framework for evaluating the proteolytic stability of this compound in a biologically relevant matrix.

The general workflow for this experimental protocol is visualized in the diagram below.

-

Materials : this compound peptide, human plasma (anticoagulated), precipitation agent (e.g., acetonitrile (ACN) or trichloroacetic acid (TCA)), HPLC or LC-MS/MS system.

-

Peptide Incubation :

-

Pre-warm human plasma to 37°C.

-

Add the peptide stock solution to the plasma to a final concentration (e.g., 100 µM).

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling :

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture. The t=0 sample should be taken immediately after adding the peptide.

-

-

Reaction Quenching and Protein Precipitation :

-

Immediately add the aliquot to a tube containing a precipitation agent to stop enzymatic activity.[8] A common method is to add 2-3 volumes of cold acetonitrile. Organic solvents have been shown to be effective for preserving peptides for analysis.[8]

-

Vortex the mixture thoroughly and incubate on ice for at least 10 minutes.

-

-

Sample Clarification :

-

Centrifuge the samples at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated plasma proteins.

-

-

Analysis :

-

Carefully collect the supernatant, which contains the peptide.

-

Analyze the amount of intact peptide using a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS/MS for higher sensitivity and specificity.

-

-

Data Interpretation :

-

Quantify the peak area corresponding to the intact peptide at each time point.

-

Normalize the data to the t=0 time point (representing 100% intact peptide).

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the peptide's half-life (t½) by fitting the data to a one-phase exponential decay model.[8][9]

-

References

- 1. This compound | C13H24N4O6 | CID 7408130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 4. Ch27 pKa and pI values [chem.ucalgary.ca]

- 5. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. case.edu [case.edu]

- 7. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 11. Measuring the isoelectric point of peptides by potentiometric titration [pion-inc.com]

The KEG Sequence in Proteins: A Deep Dive into the Multifunctional Regulator "KEEP ON GOING"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: October 30, 2025

Executive Summary

The tripeptide sequence Lysine-Glutamic Acid-Glycine (KEG) is not widely recognized as a conserved functional motif with a dedicated body of research. However, a comprehensive analysis of proteomic literature reveals a pivotal role for the acronym "KEG" in the context of the Arabidopsis thaliana protein, KEEP ON GOING (KEG) . This multidomain protein is an essential E3 ubiquitin ligase and kinase that functions as a central regulator in critical plant signaling pathways, including those for abscisic acid (ABA) and jasmonate (JA). It is also integral to intracellular protein trafficking and the plant immune response. This technical guide provides an in-depth exploration of the structure, function, and regulatory roles of the KEG protein, serving as a comprehensive case study. It includes detailed experimental protocols for studying KEG and its interactions, quantitative data from key studies, and diagrams of the signaling pathways in which it participates.

Introduction: The KEG Protein, a Multifunctional Regulator

The KEEP ON GOING (KEG) protein in Arabidopsis thaliana is a large, 1,625-amino acid protein essential for post-germinative growth and development.[1] Structurally, KEG is a complex protein characterized by several functional domains:

-

N-terminal RING (Really Interesting New Gene) domain: Confers E3 ubiquitin ligase activity.

-

Kinase domain: Possesses protein kinase functionality.

-

Ankyrin (ANK) repeats: Mediate protein-protein interactions.

-

HERC2-like repeats: A series of 12 repeats at the C-terminus, crucial for protein localization and interactions.[2][3]

KEG's essential role is highlighted by the fact that loss-of-function keg mutants exhibit growth arrest shortly after germination.[2] The protein is localized to the trans-Golgi network and early endosomes (TGN/EE), where it regulates a variety of cellular processes.[4][5]

Functional Roles of the KEG Protein

The KEG protein is a multifaceted regulator involved in hormone signaling, protein degradation, and immune responses.

Negative Regulation of Abscisic Acid (ABA) Signaling

KEG is a critical negative regulator of the ABA signaling pathway. In the absence of ABA, KEG targets the transcription factor ABSCISIC ACID-INSENSITIVE5 (ABI5) for ubiquitination and subsequent degradation by the 26S proteasome.[2][6] This action keeps ABI5 levels low, allowing for normal plant growth and development.

Upon ABA stimulus, KEG itself undergoes self-ubiquitination and is degraded, leading to the stabilization and accumulation of ABI5.[7] Accumulated ABI5 then activates downstream ABA-responsive genes, leading to growth inhibition and stress responses. KEG's kinase activity is also implicated in the regulation of its own stability in response to ABA.[8] Besides ABI5, KEG also regulates the turnover of other ABA-responsive transcription factors like ABF1 and ABF3, and the kinase CIPK26.[8]

Modulation of Jasmonate (JA) Signaling

KEG also plays a role in the jasmonate (JA) signaling pathway by interacting with and stabilizing JASMONATE ZIM-DOMAIN12 (JAZ12) , a repressor of JA signaling.[9][10] This suggests KEG acts as a negative regulator of both ABA and JA signaling, positioning it as a key node in the crosstalk between these two hormone pathways.[10]

Role in Plant Immunity and Protein Trafficking

KEG is involved in plant immunity, partly through its interaction with ENHANCED DISEASE RESISTANCE1 (EDR1) , a Raf-like MAP kinase kinase kinase.[10][11] KEG recruits EDR1 to the TGN/EE, where they function together to regulate endocytic trafficking and signaling during stress responses.[3][5] Furthermore, KEG ubiquitinates and mediates the degradation of MKK4 and MKK5 , key components of the MAPK cascade, to fine-tune immune responses.[10]

Loss of KEG function disrupts the secretion of apoplastic defense proteins, further underscoring its role in plant immunity.[4] Pathogens can exploit this by triggering the degradation of KEG to manipulate the host's secretory system.[4]

Quantitative Data on KEG Protein Activity

The following table summarizes semi-quantitative data from a cell-free degradation assay, demonstrating the E3 ligase activity of KEG on its substrate, Formate Dehydrogenase (FDH).

| Time (hours) | % FDH Protein Remaining (Control) | % FDH Protein Remaining (with KEG) | % FDH Protein Remaining (with KEGAA*) |

| 0 | 100% | 100% | 100% |

| 1 | ~95% | ~70% | ~95% |

| 2 | ~90% | ~40% | ~90% |

| 4 | ~85% | ~20% | ~85% |

| 8 | ~80% | <10% | ~80% |

*KEGAA is a mutant version of KEG with an inactive RING domain, abolishing its E3 ligase activity. (Data adapted from western blot analysis presented in McNeilly et al., 2018)[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving the KEG protein and a typical experimental workflow for studying its interactions.

Figure 1: Simplified model of KEG's role in ABA signaling.

Figure 2: KEG's modulatory role in the JA signaling pathway.

Figure 3: A typical Co-Immunoprecipitation (Co-IP) workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function and interactions of the KEG protein.

Co-Immunoprecipitation (Co-IP) from Arabidopsis Seedlings

This protocol is used to verify in vivo protein-protein interactions.

Materials:

-

Arabidopsis seedlings co-expressing tagged proteins (e.g., KEG-HA and a prey protein with a different tag like FLAG or Myc).

-

Liquid nitrogen.

-

Grinding buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 0.1% Nonidet P-40, 1 mM PMSF, 1x protease inhibitor cocktail.

-

Anti-HA agarose beads (or other tag-specific beads).

-

Wash buffer: Grinding buffer with 0.5% Nonidet P-40.

-

Elution buffer: 2x SDS-PAGE sample buffer.

Protocol:

-

Tissue Harvest and Grinding: Harvest approximately 1-2 grams of seedling tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder using a mortar and pestle.

-

Protein Extraction: Resuspend the ground tissue in 2 mL of ice-cold grinding buffer per gram of tissue. Incubate on a rotator at 4°C for 30 minutes to lyse the cells.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein extract.

-

Immunoprecipitation: Add 30 µL of equilibrated anti-HA agarose beads to the clarified lysate. Incubate on a rotator at 4°C for 2-4 hours.

-

Washing: Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, remove all supernatant.

-

Elution: Add 50 µL of 2x SDS-PAGE sample buffer directly to the beads. Boil the sample at 95°C for 5 minutes to elute the proteins and denature them.

-

Analysis: Centrifuge the sample to pellet the beads. Load the supernatant onto an SDS-PAGE gel for electrophoresis. Perform a Western blot analysis using antibodies against the prey protein's tag (e.g., anti-FLAG or anti-Myc) to detect co-immunoprecipitation.

In Vitro Ubiquitination Assay

This assay determines if a substrate protein is ubiquitinated by the E3 ligase activity of KEG.

Materials:

-

Recombinant E1 activating enzyme (e.g., human or yeast UBE1).

-

Recombinant E2 conjugating enzyme (e.g., Arabidopsis UBC8).

-

Recombinant E3 ligase (e.g., a GST-tagged fragment of KEG containing the RING domain).

-

Recombinant substrate protein (e.g., His-tagged ABI5).

-

Ubiquitin.

-

ATP.

-

Ubiquitination reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM DTT.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

-

100 ng E1 enzyme

-

200 ng E2 enzyme

-

1 µg E3 ligase (KEG)

-

1 µg Substrate protein

-

5 µg Ubiquitin

-

1 µL of 100 mM ATP

-

5 µL of 10x Ubiquitination reaction buffer

-

Add nuclease-free water to a final volume of 50 µL.

-

-

Negative Controls: Prepare control reactions omitting one component at a time (e.g., -E1, -E2, -E3, -Ubiquitin, or -ATP) to ensure the reaction is specific.

-

Incubation: Incubate the reactions at 30°C for 1-2 hours.

-

Stopping the Reaction: Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blot. Probe the blot with an antibody against the substrate protein or its tag. A high-molecular-weight smear or ladder of bands indicates polyubiquitination.

Cell-Free Protein Degradation Assay

This assay measures the degradation of a substrate protein in the presence of a functional E3 ligase.

Materials:

-

Plant tissue expressing the substrate protein (e.g., CFP-HA-FDH).

-

Plant tissue co-expressing the substrate and the E3 ligase (e.g., CFP-HA-FDH and HA-KEG).

-

Degradation buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 mM ATP.

-

Proteasome inhibitor (optional, for control): MG132 at 50 µM.

Protocol:

-

Protein Extraction: Prepare total protein extracts from the plant tissues as described in the Co-IP protocol (steps 1-3), but use the degradation buffer for lysis.

-

Initiation of Degradation: Incubate the protein extracts at room temperature (e.g., 22°C).

-

Time Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of each reaction mixture and immediately add SDS-PAGE sample buffer and boil to stop all enzymatic activity.

-

Analysis: Analyze all time-point samples by SDS-PAGE and Western blot. Probe the blot with an antibody against the substrate protein's tag (e.g., anti-HA).

-

Quantification: Quantify the band intensity for the substrate protein at each time point using densitometry software (e.g., ImageJ). Normalize the intensity at each time point to the intensity at time 0 to determine the percentage of protein remaining.

Conclusion and Future Directions

While the simple KEG tripeptide sequence lacks a defined role as a widespread functional motif, the Arabidopsis protein KEG serves as a powerful example of a complex, multidomain regulator. Its integral functions in hormone signaling, protein trafficking, and immunity highlight the intricate control mechanisms governing plant growth and stress responses. The convergence of E3 ligase and kinase activities within a single protein underscores the sophisticated nature of cellular signaling networks.

Future research should focus on several key areas. A comprehensive, quantitative mass spectrometry-based analysis of the KEG interactome would provide a global view of its cellular partners and potential substrates. Elucidating the crystal structure of the full-length KEG protein, or at least its key domains in complex with substrates, would offer invaluable insights into its mechanisms of action. Finally, exploring the functional conservation of KEG orthologs in agriculturally important crop species could pave the way for novel strategies in crop improvement, enhancing stress tolerance and disease resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. In vitro kinase assay [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. KEG protein kinases;ubiquitin-protein ligase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Arabidopsis E3 ligase KEG associates with and ubiquitinates MKK4 and MKK5 to regulate plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Kinase Assays | Revvity [revvity.com]

- 12. youtube.com [youtube.com]

The Bioactive Potential of H-Lys-Glu-Gly-OH: A Technical Primer for Researchers

Disclaimer: This document provides a technical guide and theoretical framework for the investigation of the tetrapeptide H-Lys-Glu-Gly-OH (KEG) as a potential bioactive fragment. It is important to note that, as of the writing of this guide, there is a lack of specific published scientific literature detailing the experimentally confirmed biological activities, mechanisms of action, and signaling pathways of this particular peptide sequence. The information presented herein is based on the known roles of its constituent amino acids, the activities of structurally similar peptides, and established methodologies for the discovery and characterization of novel bioactive peptides.

Introduction to this compound

The tetrapeptide this compound is a short-chain amino acid sequence composed of L-Lysine, L-Glutamic acid, and Glycine. Short peptides, often derived from the breakdown of larger proteins, can exhibit a wide range of biological activities, including antimicrobial, antihypertensive, antioxidant, and immunomodulatory effects. The specific sequence of amino acids in a peptide dictates its structure, charge distribution, and ultimately its interaction with biological targets.

The constituent amino acids of this compound suggest several avenues for its potential bioactivity:

-

L-Lysine (Lys, K): A positively charged, essential amino acid. Its presence is common in cell-penetrating peptides and antimicrobial peptides, where it interacts with negatively charged cell membranes. Lysine residues are also crucial for the structure and function of many proteins, including histones.

-

L-Glutamic acid (Glu, E): A negatively charged amino acid that often plays a role in enzymatic active sites and as a neurotransmitter. Its presence can contribute to the peptide's solubility and ability to chelate metal ions.

-

Glycine (Gly, G): The simplest amino acid, with a single hydrogen atom as its side chain. This gives it a high degree of conformational flexibility, which can be critical for the peptide's ability to bind to a variety of targets.

Given this composition, this compound presents as a molecule of interest for further investigation in the fields of drug discovery and cellular biology.

Hypothetical Bioactivity and Therapeutic Potential

While experimental data is lacking, we can hypothesize potential biological activities for this compound based on the properties of its amino acids and the functions of similar peptides. These hypotheses provide a foundation for designing experimental screening protocols.

Table 1: Hypothesized Bioactivities of this compound

| Hypothesized Activity | Rationale | Potential Therapeutic Application |

| Antimicrobial | The presence of the cationic lysine residue may allow for interaction with and disruption of microbial cell membranes. | Development of novel antibiotics. |

| Antioxidant | The glutamic acid residue could potentially chelate pro-oxidant metal ions. | Treatment of conditions associated with oxidative stress. |

| Immunomodulatory | Short peptides can interact with immune cell receptors to modulate inflammatory responses. | Management of inflammatory disorders. |

| Wound Healing | Peptides containing glycine and lysine have been implicated in collagen synthesis and tissue repair. | Development of topical treatments for wounds. |

Note: The activities listed in this table are purely hypothetical and require experimental validation.

A General Framework for Bioactivity Assessment

The following sections outline a generalized experimental workflow for the synthesis, purification, and biological screening of a novel peptide such as this compound.

Peptide Synthesis and Purification

The first step in assessing the bioactivity of this compound is to obtain a highly pure sample of the peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A suitable solid support resin (e.g., Wang resin) is functionalized with the C-terminal amino acid, Glycine, with its amino group protected by an Fmoc (9-fluorenylmethyloxycarbonyl) group.

-

Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine in a suitable solvent (e.g., dimethylformamide - DMF), exposing the free amino group of the Glycine residue.

-

Amino Acid Coupling: The next amino acid in the sequence (Glutamic acid), with its alpha-amino group Fmoc-protected and its side chain protected, is activated using a coupling reagent (e.g., HBTU/HOBt) and added to the resin to form a peptide bond.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid (Lysine) in the sequence.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid - TFA with scavengers).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

In Vitro Bioactivity Screening

A tiered approach to in vitro screening can efficiently identify the biological activities of the peptide.

Experimental Protocol: Tier 1 - Primary Screening

-

Cytotoxicity Assay: The effect of this compound on the viability of relevant cell lines (e.g., human dermal fibroblasts, keratinocytes, and a cancer cell line) is assessed using an MTT or similar assay. This determines the non-toxic concentration range for subsequent experiments.

-

Antimicrobial Assay: The minimum inhibitory concentration (MIC) of the peptide is determined against a panel of standard bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans) using a broth microdilution method.

-

Antioxidant Assay: The radical scavenging activity of the peptide is evaluated using cell-free assays such as the DPPH or ABTS assay.

Table 2: Hypothetical Primary In Vitro Screening Results for this compound

| Assay | Cell Line / Organism | Endpoint | Hypothetical Result |

| Cytotoxicity | Human Dermal Fibroblasts | IC50 | > 1000 µM |

| Antimicrobial | E. coli | MIC | 128 µg/mL |

| Antimicrobial | S. aureus | MIC | 64 µg/mL |

| Antioxidant | DPPH Assay | EC50 | 500 µM |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocol: Tier 2 - Secondary Screening (Example: Anti-inflammatory)

If primary screening suggests a particular activity, more specific secondary assays are performed. For example, to investigate potential anti-inflammatory effects:

-

Cell Culture: Macrophages (e.g., RAW 264.7 cell line) are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using ELISA.

-

Gene Expression Analysis: The mRNA expression levels of inflammatory mediators are assessed by quantitative real-time PCR (qRT-PCR).

Elucidating the Mechanism of Action: Signaling Pathways

Should this compound demonstrate significant bioactivity, the next critical step is to investigate its mechanism of action. This often involves identifying the cellular signaling pathways it modulates. For instance, many bioactive peptides influence cell growth, differentiation, and inflammation through the Mitogen-Activated Protein Kinase (MAPK) pathway.

Experimental Protocol: Investigating MAPK Pathway Activation

-

Cell Treatment: A relevant cell line is treated with this compound at an effective concentration for various time points.

-

Western Blotting: Cell lysates are collected, and protein levels of total and phosphorylated forms of key MAPK pathway components (e.g., ERK, JNK, p38) are analyzed by Western blotting using specific antibodies. An increase in the ratio of phosphorylated to total protein indicates pathway activation.

-

Inhibitor Studies: To confirm the role of a specific pathway, cells are pre-treated with a known inhibitor of a MAPK pathway component (e.g., a MEK inhibitor) before treatment with the peptide. A reversal of the peptide's effect by the inhibitor would confirm the pathway's involvement.

Conclusion and Future Directions

The tetrapeptide this compound represents an unexplored molecule with theoretical potential for bioactivity based on its amino acid composition. This guide has provided a comprehensive, albeit generalized, framework for its synthesis, screening, and mechanistic evaluation. For researchers and drug development professionals, the systematic approach outlined here can serve as a roadmap for the investigation of this and other novel peptide fragments. The future of research on this compound will depend on the empirical data generated from such studies, which will ultimately determine its viability as a lead compound for therapeutic development.

Theoretical Stability of H-Lys-Glu-Gly-OH: A Technical Guide

This technical guide provides an in-depth analysis of the theoretical and computational studies on the stability of the tripeptide H-Lys-Glu-Gly-OH (KGG). The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the intrinsic stability of this peptide, its potential degradation pathways, and the methodologies employed to study these phenomena.

Introduction to this compound Stability

The tripeptide this compound consists of lysine, glutamic acid, and glycine residues. Its stability is a critical factor for its potential therapeutic applications, as peptides are often susceptible to degradation in biological systems. Understanding the theoretical underpinnings of its stability can guide the development of more robust and effective peptide-based drugs.

The primary degradation pathway for peptides is the hydrolysis of the amide bonds linking the amino acid residues. This process can be influenced by various factors, including pH, temperature, and the presence of enzymes. Theoretical studies, particularly those employing quantum mechanics (QM) and molecular dynamics (MD), provide valuable insights into the energetics and mechanisms of these degradation reactions.

Physicochemical Properties

A foundational aspect of stability analysis involves understanding the basic physicochemical properties of the peptide.

| Property | Value | Source |

| Molecular Formula | C13H24N4O6 | PubChem |

| Molecular Weight | 332.35 g/mol | PubChem[1] |

| IUPAC Name | (4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid | PubChem[1] |

| Canonical SMILES | C(CCN)C--INVALID-LINK--O)C(=O)NCC(=O)O">C@@HN | PubChem[1] |

| Computed XLogP3 | -6.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 6 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |

| Rotatable Bond Count | 11 | PubChem[1] |

Theoretical Analysis of Peptide Bond Hydrolysis

The stability of this compound is largely determined by the stability of its two peptide bonds: Lys-Glu and Glu-Gly. Theoretical studies on the hydrolysis of similar peptide bonds can provide insights into the degradation of this tripeptide.

A quantum mechanics (QM) study on the hydrolysis of a Lys-Gly bond within a model peptide provides crucial data on the energetics of this process. The study calculated the energy barrier for the rate-determining step of hydrolysis.

| Peptide Bond | Computed Energy Barrier (kcal/mol) | Methodology |

| Lys-Gly | 14.3 | Pure QM approach |

This relatively low energy barrier suggests that the Lys-Gly bond is susceptible to hydrolysis. The Glu-Gly bond's stability would require a separate theoretical analysis, but general principles of peptide chemistry can be applied.

Methodologies for Theoretical Stability Assessment

A variety of computational methods are employed to investigate the stability of peptides. These can be broadly categorized into quantum mechanics and molecular dynamics simulations.

Quantum Mechanics (QM)

Protocol for QM Analysis of Peptide Bond Hydrolysis:

-

Model System Construction: A model system representing the peptide bond and its immediate chemical environment is constructed. For studying enzymatic hydrolysis, this would include key residues of the enzyme's active site.

-

Geometry Optimization: The geometry of the reactant, transition state, and product molecules are optimized using a suitable QM method (e.g., Density Functional Theory - DFT) and basis set.

-

Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the hydrolysis reaction. This is often the most computationally intensive step.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points (reactants and products have all real frequencies, while the transition state has one imaginary frequency).

-

Energy Calculation: The energies of the optimized structures are calculated to determine the reaction energy and the activation energy barrier.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the conformational dynamics of the peptide and its interaction with the solvent (water) and other molecules. This can reveal conformational changes that may precede or facilitate degradation.

General Workflow for MD Simulations:

-

System Setup: The peptide is placed in a simulation box with explicit solvent molecules (e.g., water) and ions to neutralize the system.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to reach a stable state.

-

Production Run: A long simulation is run to generate a trajectory of the peptide's motion over time.

-

Analysis: The trajectory is analyzed to study various properties, such as conformational changes, hydrogen bonding patterns, and interactions with the solvent.

Visualizing Theoretical Workflows

General Mechanism of Peptide Bond Hydrolysis

The following diagram illustrates the general acid-base mechanism for the hydrolysis of a peptide bond, a common pathway for peptide degradation.

Caption: General mechanism of peptide bond hydrolysis.

Computational Workflow for Peptide Stability Analysis

This diagram outlines a typical workflow for the computational assessment of peptide stability.

Caption: Workflow for computational peptide stability analysis.

Factors Influencing Stability and Mitigation Strategies

Several factors can influence the stability of this compound. Understanding these can help in designing more stable analogues.

-

pH: The protonation state of the ionizable side chains of lysine and glutamic acid will change with pH, which can affect the peptide's conformation and susceptibility to hydrolysis.

-

Enzymatic Degradation: Peptidases in biological systems can recognize and cleave specific peptide sequences. The Lys-Glu and Glu-Gly bonds may be substrates for various proteases.

-

Chemical Modifications: Strategies to enhance peptide stability include:

-

N- and C-terminal modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.

-

Amino acid substitution: Replacing natural L-amino acids with D-amino acids or other non-natural amino acids can increase resistance to enzymatic degradation.

-

Cyclization: Cyclizing the peptide can restrict its conformation and improve stability.

-

Conclusion

While direct and extensive theoretical studies specifically on the stability of this compound are not widely available in public literature, a comprehensive understanding can be built by synthesizing data from related systems and applying fundamental principles of peptide chemistry and computational modeling. The theoretical analysis of the Lys-Gly bond hydrolysis provides a quantitative basis for its susceptibility to degradation. The computational workflows outlined in this guide offer a robust framework for future in-silico studies to further elucidate the stability profile of this and other peptides of therapeutic interest. Such theoretical insights are invaluable for the rational design of next-generation peptide-based drugs with improved stability and efficacy.

References

An In-depth Technical Guide to the Charge Distribution of H-Lys-Glu-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the charge distribution of the tetrapeptide H-Lys-Glu-Gly-OH. The charge of a peptide is a critical physicochemical property that influences its solubility, stability, and interaction with other molecules. Understanding the charge distribution at various pH values is essential for applications in drug development, protein engineering, and biochemical research.

Theoretical Charge Distribution

The net charge of the tetrapeptide this compound is determined by the ionization states of its N-terminal amino group, C-terminal carboxyl group, and the side chains of Lysine (Lys) and Glutamic acid (Glu). The ionization state of each group is dependent on the pH of the solution and the pKa of the specific group. The Henderson-Hasselbalch equation is used to determine the proportion of protonated and deprotonated forms of each ionizable group at a given pH.

1.1. Ionizable Groups and their pKa Values

The tetrapeptide this compound has four ionizable groups. The following table summarizes the typical pKa values for these groups in a peptide context. It is important to note that these values can be influenced by the local microenvironment within the peptide.

| Ionizable Group | Amino Acid | pKa Value |

| α-amino group | Lysine (N-terminus) | ~8.0 |

| ε-amino group | Lysine (side chain) | ~10.5 |

| γ-carboxyl group | Glutamic acid (side chain) | ~4.2 |

| α-carboxyl group | Glycine (C-terminus) | ~3.3 |

1.2. Charge Calculation at Various pH Values

The net charge of the peptide at a specific pH is the sum of the charges of its individual ionizable groups. The charge of each group can be estimated based on the comparison of the pH to its pKa. If the pH is below the pKa, the group is predominantly protonated. If the pH is above the pKa, the group is predominantly deprotonated.

The following table presents the calculated net charge of this compound at several pH values.

| pH | Charge of N-terminus (+1) | Charge of Lys side chain (+1) | Charge of Glu side chain (-1) | Charge of C-terminus (-1) | Net Charge |

| 2.0 | +1 | +1 | 0 | 0 | +2 |

| 4.0 | +1 | +1 | -0.6 | -1 | +0.4 |

| 7.0 | +1 | +1 | -1 | -1 | 0 |

| 10.0 | -0.5 | +0.76 | -1 | -1 | -1.74 |

| 12.0 | -1 | -1 | -1 | -1 | -4 |

Below is a diagram illustrating the relationship between the ionization state of each group and the overall charge of the peptide.

Experimental Determination of Peptide Charge

The theoretical charge distribution can be experimentally verified using techniques such as potentiometric titration and isoelectric focusing.

2.1. Potentiometric Titration

Potentiometric titration is a classic method to determine the pKa values of ionizable groups in a molecule. By titrating the peptide with a strong acid and a strong base and monitoring the pH, a titration curve can be generated, from which the pKa values can be derived.

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water to a known concentration (e.g., 1-5 mg/mL).

-

Initial Acidification: Add a small amount of a strong acid (e.g., 0.1 M HCl) to the peptide solution to lower the pH to around 1.5-2.0, ensuring all ionizable groups are fully protonated.

-

Titration with Base: Titrate the acidified peptide solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

pH Measurement: After each addition of the base, allow the solution to equilibrate and record the pH using a calibrated pH meter.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The isoelectric point (pI) is the pH at which the net charge of the peptide is zero, which can be calculated from the pKa values.

The following diagram illustrates the general workflow for a potentiometric titration experiment.

2.2. Isoelectric Focusing (IEF)

Isoelectric focusing is an electrophoretic technique that separates molecules based on their isoelectric point (pI). In IEF, a pH gradient is established in a gel, and when an electric field is applied, the peptide will migrate to the position in the pH gradient where its net charge is zero, i.e., its pI.

Experimental Protocol:

-

Sample Preparation: Dissolve the this compound peptide in a rehydration buffer compatible with the IEF procedure.

-

Rehydration of IPG Strips: Rehydrate an immobilized pH gradient (IPG) strip with the peptide-containing rehydration buffer. The pH range of the IPG strip should be chosen to include the expected pI of the peptide.

-

Isoelectric Focusing: Place the rehydrated IPG strip into an IEF cell. Apply a voltage program that gradually increases the voltage to allow the peptide to migrate and focus at its pI.

-

Staining: After focusing, fix the peptide in the gel and visualize it using a suitable staining method (e.g., Coomassie Brilliant Blue or silver staining).

-

pI Determination: The pI of the peptide is determined by its position on the IPG strip relative to the pH gradient.

The diagram below outlines the key steps in an isoelectric focusing experiment.

By combining theoretical calculations with these experimental approaches, researchers can gain a thorough understanding of the charge characteristics of the this compound tetrapeptide, which is crucial for its effective application in scientific and pharmaceutical research.

Methodological & Application

Solid-Phase Synthesis of H-Lys-Glu-Gly-OH: An Application Note and Protocol

Abstract

This document provides a comprehensive protocol for the solid-phase synthesis of the tripeptide H-Lys-Glu-Gly-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis is performed on Wang resin, which yields a C-terminal carboxylic acid upon cleavage. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage and purification. The intended audience for this guide includes researchers, scientists, and professionals in the fields of peptide chemistry and drug development.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of amino acids to form a desired peptide sequence.[1] The Fmoc/tBu strategy is widely adopted due to its use of a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups, which offer milder deprotection conditions compared to older Boc/Bzl methods.[1]

This protocol details the synthesis of the tripeptide this compound. The synthesis utilizes pre-loaded Fmoc-Gly-Wang resin as the solid support. Subsequent couplings are performed with Fmoc-Glu(OtBu)-OH and Fmoc-Lys(Boc)-OH, where the tert-butyl (OtBu) and tert-butyloxycarbonyl (Boc) groups protect the reactive side chains of glutamic acid and lysine, respectively.[2][3] The final step involves cleavage of the peptide from the resin and simultaneous removal of the side-chain protecting groups using a trifluoroacetic acid (TFA) cocktail.[4][5]

Materials and Reagents

Resin and Amino Acids

| Reagent | Supplier | Catalog # |

| Fmoc-Gly-Wang Resin (0.5-0.8 mmol/g) | Major Supplier | Example: 855041 |

| Fmoc-Glu(OtBu)-OH | Major Supplier | Example: 852023 |

| Fmoc-Lys(Boc)-OH | Major Supplier | Example: 852031 |

Solvents and Reagents

| Reagent | Grade | Purpose |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Main solvent |

| Dichloromethane (DCM) | Anhydrous | Solvent for washing |

| Piperidine | ACS Grade | Fmoc deprotection |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis | Activation base |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis | Coupling reagent |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage |

| Triisopropylsilane (TIPS) | Reagent Grade | Scavenger |

| Deionized Water (H₂O) | HPLC Grade | Scavenger |

| Diethyl Ether (Cold) | Anhydrous | Peptide precipitation |

Experimental Protocols

This protocol is designed for a 0.1 mmol synthesis scale. All steps should be performed in a fume hood with appropriate personal protective equipment.

Resin Preparation

-

Resin Swelling:

-

Place 125-200 mg of Fmoc-Gly-Wang resin (corresponding to 0.1 mmol loading) into a solid-phase synthesis vessel equipped with a frit.

-

Add 5 mL of DMF to the resin.

-

Agitate the resin for 30 minutes at room temperature to ensure complete swelling.

-

Drain the DMF.

-

Peptide Chain Elongation: Synthesis Cycle

The following cycle of deprotection and coupling is repeated for each amino acid (Fmoc-Glu(OtBu)-OH and then Fmoc-Lys(Boc)-OH).

Step 1: Fmoc Deprotection

-

Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

-

Agitate for 3 minutes, then drain the solution.

-

Add another 5 mL of 20% piperidine in DMF.

-

Agitate for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Step 2: Amino Acid Coupling

-

In a separate vial, prepare the coupling solution:

-

Dissolve Fmoc-Amino Acid (0.4 mmol, 4 eq.) and HCTU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

-

Add DIPEA (0.8 mmol, 8 eq.) to the solution and mix.

-

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 45-60 minutes at room temperature.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.

-

Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

Final Fmoc Deprotection

After the final amino acid (Fmoc-Lys(Boc)-OH) has been coupled, perform the Fmoc deprotection step (Section 3.2, Step 1) one last time to expose the N-terminal amine of Lysine.

Resin Cleavage and Peptide Precipitation

-

Resin Washing and Drying:

-

Wash the peptide-resin with DMF (3 x 5 mL).

-

Wash with DCM (3 x 5 mL).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

-

Cleavage Cocktail Preparation:

-

Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIPS . For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of H₂O, and 0.25 mL of TIPS.[5] This mixture should be prepared fresh.

-

-

Cleavage Reaction:

-

Add 5 mL of the freshly prepared cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.[4]

-

-

Peptide Precipitation and Isolation:

-

Filter the TFA solution containing the cleaved peptide into a new 50 mL centrifuge tube, separating it from the resin beads.

-

Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

-

Add the TFA solution dropwise into a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Place the tube in an ice bath or at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the mixture at 3000-4000 rpm for 10 minutes.

-

Carefully decant the ether.

-

Wash the peptide pellet with another 20 mL of cold diethyl ether, centrifuge, and decant again. Repeat this wash step one more time.

-

After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

-

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Summary of Quantitative Data

| Parameter | Value | Notes |

| Synthesis Scale | 0.1 mmol | Based on resin loading |

| Coupling Reagents | ||

| Fmoc-Amino Acid | 4 equivalents | Relative to resin loading |

| HCTU | 3.9 equivalents | Relative to resin loading |

| DIPEA | 8 equivalents | Relative to resin loading |

| Deprotection Reagent | ||

| Piperidine in DMF | 20% (v/v) | |

| Cleavage Cocktail | ||

| Trifluoroacetic Acid (TFA) | 95% (v/v) | |

| Deionized Water (H₂O) | 2.5% (v/v) | Scavenger |

| Triisopropylsilane (TIPS) | 2.5% (v/v) | Scavenger |

| Reaction Times | ||

| Fmoc Deprotection | ~15-20 minutes | Total agitation time |

| Amino Acid Coupling | 45-60 minutes | |

| Cleavage | 2-3 hours |

Workflow Diagram

Caption: Solid-Phase Synthesis Workflow for this compound.

References

Application Note & Protocol: Solution-Phase Synthesis of the KEG (Lys-Glu-Gly) Tripeptide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the solution-phase synthesis of the tripeptide Lys-Glu-Gly (KEG). Solution-phase peptide synthesis (SPPS) is a foundational technique that, while often replaced by solid-phase methods for longer peptides, remains highly valuable for the scalable production of short peptides.[1] This protocol details the strategic use of protecting groups, the selection of an appropriate coupling agent, and the procedures for deprotection and purification. The methodology employs a stepwise C-terminus to N-terminus approach, utilizing common protecting groups and a carbodiimide-mediated coupling reaction.[1][2] All quantitative data is summarized for clarity, and the experimental workflow is visualized to facilitate comprehension.

Introduction

Tripeptides, composed of three amino acids linked by peptide bonds, are significant molecules in biochemical research and drug development.[3] Their functions are diverse, ranging from hormonal regulation to roles as biosynthetic precursors.[3] The synthesis of a specific tripeptide sequence like Lys-Glu-Gly (KEG) requires a controlled, stepwise approach to ensure the correct formation of amide bonds and prevent unwanted side reactions.

Solution-phase synthesis offers advantages in scalability and purification of intermediates, making it a suitable method for producing large quantities of small peptides.[1] The core strategy involves three main stages:

-

Protection: The functional groups of the amino acids that are not involved in peptide bond formation are temporarily blocked by protecting groups.

-

Coupling: The carboxyl group of one amino acid is activated by a coupling reagent to react with the amino group of another, forming the peptide bond.[4]

-

Deprotection: The protecting groups are removed to yield the final peptide.[5]

This protocol will utilize N-α-tert-Butyloxycarbonyl (Boc) for temporary N-terminal protection, benzyl (Bzl) esters for the C-terminus and the side chain of glutamic acid, and a benzyloxycarbonyl (Z) group for the side chain of lysine. Dicyclohexylcarbodiimide (DCC) in the presence of 1-Hydroxybenzotriazole (HOBt) will be used as the coupling agent to facilitate efficient peptide bond formation while minimizing racemization.[1][2]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Boc-Glu(OBzl)-OH | Synthesis Grade | Standard Supplier |

| H-Gly-OBzl·TosOH | Synthesis Grade | Standard Supplier |

| Boc-Lys(Z)-OH | Synthesis Grade | Standard Supplier |

| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Standard Supplier |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Standard Supplier |

| N-Methylmorpholine (NMM) | Anhydrous | Standard Supplier |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |

| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |

| Diethyl ether | Anhydrous | Standard Supplier |

| Hydrogen (H₂) gas | High Purity | Standard Supplier |

| Palladium on Carbon (10% Pd/C) | Catalyst Grade | Standard Supplier |

| Ethyl acetate (EtOAc) | HPLC Grade | Standard Supplier |

| Hexanes | HPLC Grade | Standard Supplier |

| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |

| Water | HPLC Grade | Standard Supplier |

Experimental Protocols

This synthesis follows a stepwise elongation from the C-terminal glycine residue.

Protocol 3.1: Synthesis of Protected Dipeptide (Boc-Glu(OBzl)-Gly-OBzl)

-

Amino Acid Preparation: Dissolve H-Gly-OBzl·TosOH (1 equivalent) in anhydrous DCM. Neutralize with N-Methylmorpholine (NMM) (1.1 equivalents) at 0°C.

-

Carboxyl Group Activation: In a separate flask, dissolve Boc-Glu(OBzl)-OH (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM. Cool the solution to 0°C.

-

Coupling Reaction: Add DCC (1.1 equivalents), dissolved in a small amount of DCM, to the Boc-Glu(OBzl)-OH solution. Stir for 15 minutes at 0°C.

-

Peptide Bond Formation: Add the activated carboxyl solution to the neutralized glycine solution. Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography (e.g., using an Ethyl acetate/Hexanes gradient) to yield the pure protected dipeptide.

-

Protocol 3.2: N-terminal Deprotection of Dipeptide

-

Boc Removal: Dissolve the purified Boc-Glu(OBzl)-Gly-OBzl in a 1:1 mixture of TFA and DCM.

-

Reaction: Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of TFA. Triturate the resulting oil with cold diethyl ether to precipitate the product as a TFA salt (H-Glu(OBzl)-Gly-OBzl·TFA).

Protocol 3.3: Synthesis of Protected Tripeptide (Boc-Lys(Z)-Glu(OBzl)-Gly-OBzl)

-

Dipeptide Preparation: Dissolve H-Glu(OBzl)-Gly-OBzl·TFA (1 equivalent) in anhydrous DMF and neutralize with NMM (1.1 equivalents) at 0°C.

-

Carboxyl Group Activation: In a separate flask, dissolve Boc-Lys(Z)-OH (1 equivalent) and HOBt (1 equivalent) in anhydrous DMF. Cool to 0°C.

-

Coupling Reaction: Add DCC (1.1 equivalents), dissolved in a small amount of DMF, to the Boc-Lys(Z)-OH solution and stir for 15 minutes at 0°C.

-

Peptide Bond Formation: Add the activated carboxyl solution to the neutralized dipeptide solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 3.1 to isolate the pure protected tripeptide.

Protocol 3.4: Global Deprotection to Yield KEG

-

Boc Group Removal: First, remove the N-terminal Boc group from the protected tripeptide using the procedure in Protocol 3.2.

-

Hydrogenolysis: Dissolve the resulting TFA salt of the tripeptide in methanol or acetic acid.

-

Catalytic Hydrogenation: Add 10% Pd/C catalyst (approx. 10% by weight of the peptide).

-